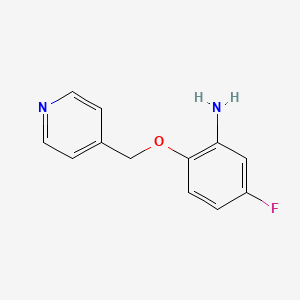

5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2O |

|---|---|

Molecular Weight |

218.23 g/mol |

IUPAC Name |

5-fluoro-2-(pyridin-4-ylmethoxy)aniline |

InChI |

InChI=1S/C12H11FN2O/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2 |

InChI Key |

LLDRXMIRGZIOKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OCC2=CC=NC=C2 |

Origin of Product |

United States |

Contextualization and Research Significance of 5 Fluoro 2 Pyridin 4 Ylmethoxy Aniline

The significance of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline in research is best understood by examining its constituent chemical motifs. The fluoroaniline (B8554772) moiety is a common feature in many biologically active compounds. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Aniline (B41778) derivatives, in a broader sense, are recognized as "structural alerts" in drug discovery due to their potential for metabolic activation into reactive species. google.com However, their synthetic versatility keeps them relevant as key intermediates.

The pyridinylmethoxy group also imparts specific properties. The pyridine (B92270) ring is a common feature in numerous pharmaceuticals, often involved in hydrogen bonding and other interactions with protein targets. google.com The ether linkage provides a degree of conformational flexibility, allowing the pyridinyl group to orient itself optimally within a binding pocket.

The combination of these two fragments in this compound results in a molecule with a distinct electronic and steric profile, making it an attractive starting material for creating diverse chemical libraries for screening purposes.

Below is a table summarizing the key properties of this compound and its dihydrochloride (B599025) salt.

| Property | This compound | This compound dihydrochloride |

| CAS Number | 869945-46-0 | 1349718-64-4 |

| Molecular Formula | C₁₂H₁₁FN₂O | C₁₂H₁₃Cl₂FN₂O |

| Purity | Typically ≥98% | Not specified |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 2 Pyridin 4 Ylmethoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections for 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical disconnection is at the ether linkage, which can be traced back to a Williamson ether synthesis. This approach involves disconnecting the bond between the phenoxy oxygen and the benzylic carbon of the pyridine (B92270) ring. This leads to two key precursors: a substituted aminophenol and a pyridyl methyl halide.

A second disconnection can be considered at the C-N bond of the aniline (B41778). However, the former strategy is generally more synthetically viable. The reduction of a nitro group to an amine is a high-yielding and well-established transformation that can be performed late in the synthesis. Therefore, the retrosynthetic pathway points towards the synthesis of an intermediate, 4-((4-fluoro-2-nitrophenoxy)methyl)pyridine, followed by the reduction of the nitro group to afford the target aniline.

Established Synthetic Routes to this compound

The most established synthetic route to this compound is a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

Precursor Chemistry and Starting Materials for this compound

The key precursors for the synthesis of this compound are 5-fluoro-2-nitrophenol and a suitable 4-(halomethyl)pyridine derivative, typically 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine.

5-Fluoro-2-nitrophenol is a commercially available starting material. It can be synthesized through the nitration of 4-fluorophenol, although regioselectivity can be a challenge.

4-(Chloromethyl)pyridine and its hydrohalide salts are also commercially available. They can be prepared from 4-pyridinemethanol by reaction with a chlorinating agent such as thionyl chloride.

Reaction Mechanisms and Conditions for Key Synthetic Steps of this compound

The synthesis proceeds through two key transformations:

Step 1: Williamson Ether Synthesis

The first step is the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide ion, generated by deprotonating 5-fluoro-2-nitrophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of 4-(chloromethyl)pyridine, displacing the chloride leaving group.

Reaction Conditions:

Base: A variety of bases can be used to deprotonate the phenol, including inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH), or organic bases.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically employed to facilitate the SN2 reaction.

Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in the intermediate, 4-((4-fluoro-2-nitrophenoxy)methyl)pyridine, to the corresponding amine. Several methods are available for this transformation. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. commonorganicchemistry.com

Catalyst: Palladium on carbon (Pd/C) or Raney nickel are frequently used catalysts. commonorganicchemistry.com

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas.

Solvent: A variety of solvents such as ethanol, methanol, or ethyl acetate can be used.

Metal-Acid Reduction: The use of a metal in an acidic medium is another effective method for nitro group reduction. masterorganicchemistry.com

Metal: Iron (Fe), tin (Sn), or zinc (Zn) are commonly used metals. masterorganicchemistry.com

Acid: Hydrochloric acid (HCl) or acetic acid are typical acid choices. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl₂) provides a milder method for the reduction of nitro groups. commonorganicchemistry.com

Advanced Derivatization Strategies for this compound

Further modification of this compound can be achieved by targeting the aniline moiety or the pyridine ring, allowing for the exploration of structure-activity relationships.

Modifications at the Aniline Moiety of this compound

The amino group of the aniline moiety is a versatile functional group that can undergo a variety of chemical transformations.

Acylation/Sulfonylation: The aniline can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: The aniline can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride/anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Diazotization/Sandmeyer | NaNO₂, HX; CuX | Halide, Cyanide, etc. |

Functionalization of the Pyridine Ring in this compound

The pyridine ring can also be functionalized, although its electron-deficient nature dictates the types of reactions that are favorable.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the reaction can be facilitated by first forming the pyridine N-oxide. quimicaorganica.orgbhu.ac.in Oxidation of the pyridine nitrogen with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) forms the N-oxide, which is more susceptible to electrophilic attack, primarily at the 2- and 4-positions. quimicaorganica.orgchemtube3d.com Subsequent deoxygenation can restore the pyridine ring.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. stackexchange.com While the parent pyridine ring in the target molecule does not have a suitable leaving group, this strategy could be employed if starting from a halogenated pyridine derivative.

| Reaction Type | Strategy | Key Reagents | Position of Functionalization |

|---|---|---|---|

| Electrophilic Substitution | N-Oxide formation | 1. m-CPBA; 2. Electrophile; 3. Reducing agent | 2- and 4-positions |

| Nucleophilic Substitution | Requires leaving group | Nucleophile | 2- and 4-positions |

Transformations of the Methoxy Linker in this compound

The methoxy linker in this compound represents a key structural feature that can be targeted for chemical modification to generate novel derivatives with potentially altered physicochemical properties and biological activities. The etheric C-O bond, while generally stable, can be cleaved or otherwise transformed under specific reaction conditions, providing a handle for synthetic diversification.

One of the most fundamental transformations of the methoxy linker is its cleavage to yield the corresponding phenol, 2-amino-4-fluorophenol, and a pyridine-4-methanol derivative. This reaction is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). The choice of reagent and reaction conditions is critical to avoid undesired side reactions on the aniline and pyridine rings.

Beyond simple cleavage, the benzylic carbon of the pyridin-4-ylmethoxy group is susceptible to oxidation. Under controlled oxidation conditions, it may be possible to form an ester or even cleave the C-O bond oxidatively. However, the presence of the electron-rich aniline ring and the pyridine nitrogen complicates such transformations, often leading to a mixture of products or polymerization.

Furthermore, the ether linkage can be subject to rearrangement reactions. For instance, acid-catalyzed rearrangements, such as the Fries or Claisen rearrangements, could potentially be induced, although these are more common for allyl or acyl groups rather than a pyridinylmethyl group.

The stability of the methoxy linker can also be influenced by the electronic properties of both the aniline and pyridine rings. The electron-donating amino group on the aniline ring can influence the reactivity of the ether linkage, as can the electron-withdrawing nature of the pyridine ring. These electronic factors must be taken into consideration when designing transformations of the methoxy linker.

| Transformation | Reagents/Conditions | Product(s) | Notes |

| Ether Cleavage | HBr or HI, heat | 2-amino-4-fluorophenol, 4-(halomethyl)pyridine | Harsh conditions, potential for side reactions. |

| Ether Cleavage | BBr₃, CH₂Cl₂ | 2-amino-4-fluorophenol, 4-(bromomethyl)pyridine | Milder than HBr/HI but still highly reactive. |

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Complex mixture of products | Difficult to control and achieve selectivity. |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.edu In the context of synthesizing this compound, several strategies can be employed to enhance the environmental sustainability of the process.

A key aspect of a green synthetic approach is the choice of solvents. Traditional syntheses of similar compounds often rely on volatile organic compounds (VOCs) which pose environmental and health risks. The substitution of these solvents with greener alternatives such as water, supercritical fluids, or ionic liquids is a primary consideration. mit.edu For the Williamson ether synthesis, a common route to aryl ethers, phase-transfer catalysis can be employed to facilitate the reaction in a biphasic system, often with water as one of the phases, thereby reducing the reliance on organic solvents.

Atom economy is another central tenet of green chemistry. mit.edu Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches are inherently more atom-economical than stoichiometric reactions.

Energy efficiency is also a critical factor. mit.edu The use of microwave-assisted synthesis or sonochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. alfa-chemistry.com These techniques can also lead to higher yields and cleaner reaction profiles.

The selection of starting materials from renewable feedstocks is a more advanced green chemistry consideration. While the immediate precursors to this compound are typically derived from petrochemical sources, long-term sustainability goals would involve exploring bio-based routes to these key intermediates.

Finally, waste minimization and the use of catalysts that can be easily recovered and recycled are crucial for a sustainable process. The use of heterogeneous catalysts, for example, can simplify product purification and reduce waste streams.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Safer Solvents | Replacement of VOCs with water, ionic liquids, or supercritical fluids. |

| Atom Economy | Preference for catalytic methods over stoichiometric reagents. |

| Energy Efficiency | Application of microwave or ultrasound irradiation to reduce reaction times and energy input. |

| Renewable Feedstocks | Long-term goal of sourcing starting materials from biomass. |

| Waste Reduction | Employment of recyclable catalysts and minimization of byproducts. |

Catalytic Methodologies in the Synthesis and Functionalization of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the construction and modification of complex molecules. In the synthesis and functionalization of this compound, various catalytic methodologies can be envisioned.

Synthesis:

The key C-O bond formation in the synthesis of this compound can be facilitated by various catalytic systems. While the classical Williamson ether synthesis often proceeds with a stoichiometric amount of base, catalytic versions have been developed. For instance, copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling reactions could be employed to couple an appropriate 2-amino-4-fluorophenol precursor with a 4-(halomethyl)pyridine or its equivalent. These methods often offer milder reaction conditions and broader substrate scope compared to the traditional Williamson synthesis.

Ruthenium-catalyzed cross-dehydrogenative C-O bond formation between anilines and phenols has been described, which could represent a highly atom-economical approach if adaptable to the specific substrates required for the synthesis of the target molecule. nih.gov

Functionalization:

The aromatic rings of this compound are amenable to a variety of catalytic functionalization reactions. The aniline ring, being electron-rich, can undergo electrophilic aromatic substitution. However, these reactions can be difficult to control regioselectively. More modern approaches utilize transition metal catalysis for direct C-H activation and functionalization. For example, palladium-catalyzed C-H arylation, alkenylation, or acylation could be used to introduce new substituents onto the aniline ring with high selectivity.

The pyridine ring can also be functionalized using catalytic methods. For instance, palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille coupling) can be performed if a halogenated derivative of the pyridine moiety is used as a starting material.

Furthermore, the amino group of the aniline moiety can be a site for catalytic transformations. For example, Buchwald-Hartwig amination or Chan-Lam coupling reactions could be used to form new C-N bonds, leading to a diverse array of N-substituted derivatives.

| Catalytic Reaction | Application | Catalyst/Reagents |

| Ullmann Condensation | C-O bond formation | Copper catalyst, base |

| Buchwald-Hartwig C-O Coupling | C-O bond formation | Palladium catalyst, ligand, base |

| C-H Activation/Functionalization | Modification of the aniline ring | Palladium, Rhodium, or Iridium catalysts |

| Cross-Coupling Reactions | Modification of the pyridine ring | Palladium or Nickel catalysts |

| Buchwald-Hartwig Amination | N-functionalization of the aniline | Palladium catalyst, ligand, base |

Reactivity Profile and Chemical Transformations of 5 Fluoro 2 Pyridin 4 Ylmethoxy Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

Electrophilic attack is predicted to occur at the positions most activated by the synergistic effects of the substituents, primarily the positions ortho and para to the amino group. The para position (C4) is blocked by the fluorine atom. Therefore, the most nucleophilic and sterically accessible position is C6 (ortho to the amine and meta to the ether). A secondary site for substitution is C3 (ortho to the ether and meta to the amine).

| Position | Activating/Deactivating Groups (Directing Effect) | Predicted Reactivity |

| C3 | Ortho to -OCH₂Py (Activating, o,p), Meta to -NH₂ (Activating, o,p), Meta to -F (Deactivating, o,p) | Possible site of substitution |

| C4 | Para to -NH₂ (Activating, o,p), Meta to -OCH₂Py (Activating, o,p), Substituted with -F | Blocked |

| C6 | Ortho to -NH₂ (Activating, o,p), Meta to -OCH₂Py (Activating, o,p), Meta to -F (Deactivating, o,p) | Most probable site of substitution |

This table outlines the predicted regioselectivity for electrophilic aromatic substitution on this compound based on substituent effects.

For instance, nitration of a structurally similar compound, N-protected-(4-fluoro-2-methoxyphenyl)aniline, occurs at the position ortho to the activating ether group and meta to the protected amine. google.com This suggests that under certain conditions, substitution at C3 of this compound is feasible.

Nucleophilic aromatic substitution (SNAr) on the ring, such as the displacement of the fluorine atom, is generally unfavorable. The presence of strong electron-donating groups like the amine and ether moieties increases the electron density of the aromatic ring, making it resistant to attack by nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

Transformations Involving the Primary Amine Functionality of this compound

The primary amine group is a key site of reactivity, readily undergoing a variety of common transformations.

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used as a protective strategy for the amine group during other transformations.

Alkylation: Direct alkylation of the primary amine can occur, though it is often difficult to control and can lead to mixtures of mono- and di-alkylated products.

Imination: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines, also known as Schiff bases.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be subjected to a range of subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide variety of substituents, including halides, cyano, and hydroxyl groups, in place of the original amino group.

| Reaction Type | Reagents | Product Class |

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl)acetamide |

| Imination | Benzaldehyde, Acid catalyst | (E)-N-Benzylidene-5-fluoro-2-(pyridin-4-ylmethoxy)aniline |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 5-Fluoro-2-(pyridin-4-ylmethoxy)benzenediazonium chloride |

This table provides examples of typical reactions involving the primary amine functionality.

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions at this site without altering the aniline (B41778) portion of the molecule.

N-Alkylation: The pyridine nitrogen can be alkylated by treatment with alkyl halides, such as methyl iodide or benzyl bromide, to form quaternary pyridinium salts. fabad.org.trresearchgate.net This transformation introduces a positive charge on the pyridine ring, significantly altering the electronic properties of the molecule.

N-Oxidation: Reaction with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the pyridine nitrogen into an N-oxide. This modification increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to certain electrophilic and nucleophilic substitution reactions.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | 4-(((4-Amino-5-fluorophenoxy)methyl)-1-methylpyridin-1-ium iodide |

| N-Oxidation | m-CPBA | 4-(((4-Amino-5-fluorophenoxy)methyl)pyridine 1-oxide |

This table illustrates key reactions occurring at the pyridine nitrogen.

Cyclization Reactions Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amine and an activated aromatic ring, makes it a suitable precursor for the synthesis of various heterocyclic systems. While specific examples for this exact molecule are not prominent in the literature, its structure lends itself to well-established cyclization strategies.

Skraup Synthesis: Reaction with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) could potentially yield a substituted quinoline. The aniline nitrogen and the C6 position of the benzene ring would participate in the formation of the new heterocyclic ring.

Doebner-von Miller Reaction: This reaction, involving α,β-unsaturated aldehydes or ketones in the presence of a strong acid, is another classical method for quinoline synthesis that could be applicable.

Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution could lead to the formation of tetrahydroquinoline derivatives.

These reactions demonstrate the potential of this compound as a building block in the construction of more complex, fused heterocyclic scaffolds.

Oxidative and Reductive Transformations of this compound

The susceptibility of the molecule to oxidation and reduction depends on the specific functional groups targeted.

Oxidative Transformations: The primary aromatic amine is generally sensitive to oxidation. Strong oxidizing agents can lead to a variety of products, including the corresponding nitroso or nitro compounds, or even polymerization to form complex materials akin to polyaniline. For instance, oxidation with potassium permanganate could potentially convert the aniline to a nitrobenzene derivative. Selective oxidation of the benzylic methylene bridge is also a possibility under specific conditions.

Reductive Transformations: The parent molecule lacks easily reducible functional groups. However, reductive transformations become highly relevant if other functional groups are first introduced. For example, if a nitro group is introduced onto the aromatic ring via electrophilic substitution (as discussed in Section 4.1), it can be readily reduced back to a primary amine. This nitro-to-amine reduction is a common synthetic strategy. A typical method for this transformation involves catalytic hydrogenation using reagents like Raney Nickel and hydrogen gas, as demonstrated in the synthesis of related anilines. google.com

| Transformation | Reagents | Potential Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Fluoro-1-nitro-2-(pyridin-4-ylmethoxy)benzene |

| Reduction (of a nitro-derivative) | H₂, Raney Ni | Diamino-derivative |

This table summarizes potential oxidative and reductive transformations.

Computational and Theoretical Investigations of 5 Fluoro 2 Pyridin 4 Ylmethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

No specific studies detailing the use of methods such as Density Functional Theory (DFT) or other quantum chemical calculations to determine the electronic properties (e.g., HOMO/LUMO energies, electrostatic potential maps) and reactivity descriptors of this compound have been found.

Conformational Analysis and Molecular Dynamics Simulations of this compound

There is no available research on the conformational landscape or the dynamic behavior of this compound in different environments, which would typically be investigated through molecular dynamics simulations.

In Silico Prediction of Molecular Interactions for this compound

Molecular Docking Studies with Biological Receptors and Enzymes for this compound

No molecular docking studies have been published that explore the binding affinity and interaction modes of this specific compound with any biological targets.

Ligand-Based and Structure-Based Virtual Screening Methodologies Utilizing this compound

There are no reports of this compound being used as a query molecule in ligand-based virtual screening or being identified as a hit in structure-based virtual screening campaigns.

Theoretical ADMET Property Predictions for this compound Analogs

While general ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools exist, no specific studies have been published that apply these to analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

No QSAR models have been developed that include derivatives of this compound to correlate their structural features with biological activity.

In Vitro Biological and Biochemical Research Applications of 5 Fluoro 2 Pyridin 4 Ylmethoxy Aniline

Target Identification and Validation Using 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

The compound this compound serves as a foundational chemical scaffold for synthesizing more complex molecules used in the identification and validation of therapeutic targets, particularly within the protein kinase family. The unique arrangement of its fluoro-substituted aniline (B41778) ring connected via an ether linkage to a pyridine (B92270) moiety provides a versatile template for developing selective inhibitors.

Derivatives built upon the closely related (pyridin-ylmethoxy)aniline framework have been instrumental in targeting and validating several critical enzymes in oncology and immunology. For instance, analogs have been developed as potent inhibitors of the BCR-ABL kinase, a key target in chronic myeloid leukemia scilit.com. Similarly, the aniline and pyridine motifs are common in inhibitors designed for the c-Jun N-terminal kinase-3 (JNK3), a target for neurodegenerative diseases, and the PI3K/mTOR pathway, which is frequently dysregulated in cancer nih.govnih.gov. The utility of this scaffold lies in its ability to be chemically modified to achieve high affinity and selectivity for the ATP-binding pocket of these diverse kinases, thereby helping to validate their roles in disease pathology.

Enzyme Inhibition and Activation Studies of this compound in Biochemical Systems

While direct enzymatic assays on this compound are not widely reported, its structural components are present in numerous compounds synthesized and evaluated for enzyme inhibition. The research focus has been on incorporating this scaffold into larger molecules to target protein kinases, which are central regulators of cellular processes ed.ac.uk.

Studies on derivatives of 2-substituted aniline pyrimidines and quinazolines, which feature the core structure of this compound, have demonstrated potent inhibitory activity against several kinases. For example, a series of novel 4-morpholine-quinazoline derivatives were synthesized and found to be potent inhibitors of PI3Kα, with some compounds exhibiting IC50 values in the low nanomolar range nih.gov. Another study on 2'-anilino-4,4'-bipyridines, which also shares structural similarities, reported the successful design of selective inhibitors for JNK3 nih.gov. The data from these studies underscore the value of the aniline-pyridine framework in achieving potent enzyme inhibition.

Below is a table summarizing the inhibitory activities of representative compounds that incorporate the core (pyridin-ylmethoxy)aniline scaffold or closely related aniline-pyridine motifs.

| Compound Class | Target Kinase | IC50 Value |

| 4-Morpholine-quinazoline derivative (Compound 17f) | PI3Kα | 4.2 nM nih.gov |

| 2-Substituted Aniline Pyrimidine (B1678525) derivative (Compound 17c) | Mer | 6.4 nM mdpi.com |

| 2-Substituted Aniline Pyrimidine derivative (Compound 17c) | c-Met | 26.1 nM mdpi.com |

| 1,2,6-Thiadiazinone derivative (Compound 26) | Prostate Cancer Cell Line | 5.7 µM nih.gov |

| 1,2,6-Thiadiazinone derivative (Compound 26) | Bladder Cancer Cell Line | 8.4 µM nih.gov |

This table presents data for derivatives and related structures, not for this compound itself.

Kinetic Analysis of Enzyme Modulation by this compound

Detailed kinetic analyses, such as the determination of inhibition constants (Kᵢ) or binding kinetics (kₒₙ/kₒբբ), for this compound have not been extensively published. Such studies are typically performed on the final, optimized inhibitor molecules rather than on the intermediate chemical scaffolds. The kinetic characterization of the derivatives, however, often reveals them to be ATP-competitive inhibitors, a common mechanism for compounds that target the kinase ATP-binding site.

Mechanistic Insights into Enzyme-Compound Interactions of this compound

Mechanistic studies, including X-ray crystallography and molecular modeling, have been conducted on final inhibitor molecules that contain the this compound core. These studies reveal that the scaffold plays a crucial role in orienting the molecule within the ATP-binding pocket of the target kinase.

The aniline portion frequently acts as a hinge-binder, forming critical hydrogen bonds with the backbone residues of the kinase hinge region. The pyridine ring can extend into other regions of the active site, where it can be modified to enhance potency and selectivity through interactions with specific amino acid residues nih.gov. The fluorine atom on the aniline ring is often introduced to modulate physicochemical properties such as pKa and lipophilicity, or to form specific halogen bonds that can improve binding affinity.

Receptor Binding Assays and Ligand-Receptor Interactions of this compound

Based on available scientific literature, the this compound scaffold and its derivatives have been primarily investigated as enzyme inhibitors, particularly for protein kinases. There is limited information available regarding their application in receptor binding assays or for studying specific ligand-receptor interactions outside of the enzyme active site context.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives incorporating the this compound scaffold have provided valuable insights for optimizing inhibitor potency and selectivity. These studies systematically modify different parts of the molecule—the aniline ring, the pyridine ring, and the ether linkage—to observe the effect on biological activity.

Key findings from SAR studies of related aniline-pyridine kinase inhibitors include:

Aniline Ring Substitution : The position and nature of substituents on the aniline ring are critical. The fluorine atom at the 5-position, as in the title compound, can enhance binding affinity and improve metabolic stability. Other substitutions are explored to optimize interactions within the ATP pocket mdpi.com.

Pyridine Moiety : The nitrogen atom in the pyridine ring often serves as a hydrogen bond acceptor, interacting with residues in the solvent-exposed region of the kinase active site. Modifications to the pyridine ring can tune selectivity between different kinases nih.gov.

Ether Linkage : The methoxy linker provides a specific geometry and spacing between the aniline and pyridine rings. While generally robust, variations in this linker can alter the orientation of the rings and impact binding affinity.

Design and Synthesis of Analogs Based on this compound Scaffold

The design of novel kinase inhibitors frequently employs this compound as a key starting material or intermediate. The general synthetic strategy involves the coupling of this aniline derivative with various heterocyclic systems to generate the final target molecules.

A common synthetic route involves the initial preparation of this compound itself. This is typically achieved via a Williamson ether synthesis, where the sodium salt of 2-amino-4-fluorophenol is reacted with 4-(chloromethyl)pyridine. The resulting aniline is then used as a nucleophile in reactions with electrophilic heterocyclic scaffolds, such as chloropyrimidines or chloropyridines, in a nucleophilic aromatic substitution (SₙAr) reaction. This modular approach allows for the creation of large libraries of analogs for SAR studies by varying both the aniline precursor and the heterocyclic partner scilit.comnih.gov.

Elucidation of Key Pharmacophoric Features Derived from this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For This compound , a detailed, experimentally-derived pharmacophore model is not available. However, a theoretical analysis of its structure allows for the identification of key potential pharmacophoric features that could be crucial for its utility in the design of biologically active compounds.

The primary pharmacophoric features of this molecule can be broken down as follows:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy linker are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The amine group (-NH2) on the aniline ring provides two hydrogen bond donors.

Aromatic/Hydrophobic Regions: The fluoro-substituted benzene ring and the pyridine ring represent two distinct aromatic regions that can engage in hydrophobic and aromatic (π-π stacking) interactions with biological targets.

Halogen Bond Donor: The fluorine atom can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized in drug design.

Cellular Assays (In Vitro) Investigating Molecular Pathways Modulated by this compound

Direct in vitro studies on the modulation of molecular pathways by This compound have not been reported in the accessible scientific literature. Research in this area would be a necessary step to understand any potential biological effects of this compound.

Cell-Free Systems and Recombinant Protein Studies with this compound

There is no available data from studies using cell-free systems or recombinant proteins to specifically characterize the activity of This compound . Such assays, for instance, enzymatic assays with purified recombinant proteins (e.g., kinases, proteases), would be essential to determine if this compound has any direct inhibitory or activating effects on specific molecular targets. The absence of such studies in the literature indicates that its potential as a bioactive agent in its own right has not been a focus of research.

Future Research Directions and Emerging Methodologies for 5 Fluoro 2 Pyridin 4 Ylmethoxy Aniline

Exploration of Novel Synthetic Pathways and Advanced Materials Based on 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline

The development of efficient and innovative synthetic routes is crucial for the accessibility and derivatization of this compound. While traditional methods exist, future research is likely to focus on more sophisticated and sustainable catalytic systems. Modern cross-coupling reactions, such as those catalyzed by palladium and copper, offer powerful tools for the formation of the key ether (C-O) and amine (C-N) bonds present in the molecule. beilstein-journals.org Future pathways could involve room-temperature copper-catalyzed cross-coupling of anilines with aryl bromides, a significant advancement for industrial scalability and functional group tolerance. chemrxiv.org Another promising avenue is the exploration of one-pot fluoro-de-diazoniation reactions of corresponding anilines, which can streamline synthesis and avoid the isolation of hazardous diazonium salt intermediates. epa.gov

Beyond its synthesis, this compound serves as a promising precursor for advanced materials. The presence of the fluorinated aniline (B41778) and pyridine (B92270) groups suggests two primary directions for material development:

Conducting and Optical Polymers: Fluorinated anilines can undergo electrochemical polymerization to produce soluble conducting polymers. sci-hub.se These materials are of interest due to their unique electronic properties. Furthermore, the incorporation of fluorine and chromophoric groups into poly(arylene ether)s has been shown to yield materials with significant second-order nonlinear optical (NLO) properties, which are valuable for electro-optic applications. acs.orgacs.org

Functional Crystalline Materials: The pyridin-4-ylmethoxy moiety is a well-established building block for creating complex molecular architectures. It can act as a ligand in the formation of Metal-Organic Frameworks (MOFs) and other coordination polymers, which have applications in gas storage and catalysis. researchgate.netscience.gov Additionally, similar pyridine-containing structures have been successfully used to create hole-transporting materials (HTMs) for perovskite solar cells, demonstrating high power conversion efficiencies. researchgate.netmdpi.com

| Future Direction | Methodology | Potential Advantage | Relevant Field |

|---|---|---|---|

| Novel Synthesis | Pd/Cu-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, milder reaction conditions. beilstein-journals.orgchemrxiv.org | Organic Synthesis |

| Novel Synthesis | One-Pot Fluoro-de-diazoniation | Increased safety, reduced waste, and streamlined process. epa.gov | Green Chemistry |

| Advanced Materials | Electrochemical Polymerization | Creation of novel fluorinated conducting polymers. sci-hub.seresearchgate.net | Polymer Science |

| Advanced Materials | Coordination Assembly | Development of MOFs and supramolecular topologies for solar cells or catalysis. researchgate.netresearchgate.net | Materials Science |

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical and materials research by accelerating discovery and optimization. For a compound like this compound, these computational tools can be applied in several key areas. ML models can be trained on existing chemical data to predict a wide range of properties for novel, unsynthesized derivatives. This includes fundamental physicochemical properties, material characteristics like thermal conductivity, and biological activity. niilmuniversity.ac.in

Specific applications of AI/ML in the context of this compound include:

Synthesis Prediction: ML algorithms can be trained to predict the outcomes of chemical reactions, helping chemists to identify the most promising and efficient synthetic pathways without extensive trial-and-error experimentation.

Property Prediction: By utilizing molecular descriptors or graph-based representations, ML models can predict key parameters. For instance, models have been developed to predict the fluorination strength of reagents or the Lewis acidity of molecules, which could guide the design of new derivatives with tailored electronic properties. researchgate.netrsc.org Other models could forecast the performance of materials derived from this compound, such as its efficacy as a corrosion inhibitor or its electronic properties in a polymer. researchgate.net

Virtual Screening and Drug Discovery: AI can be used for large-scale in silico screening of virtual libraries of derivatives against various biological targets. This can rapidly identify promising candidates for further experimental validation, significantly shortening the drug discovery timeline.

| AI/ML Application | Objective | Example Methodology | Potential Impact |

|---|---|---|---|

| Reaction Prediction | Optimize synthetic routes for derivatives. | Neural Network Algorithms | Reduced experimental cost and time. |

| Property Prediction | Forecast physicochemical or material properties. | Graph Neural Networks (GNNs) researchgate.net | Rational design of molecules with desired characteristics. |

| Virtual Screening | Identify potential biological targets or new active derivatives. | Scaffold Hopping Algorithms nih.gov | Accelerated discovery of new drug candidates. |

| Materials Discovery | Predict performance in applications like solar cells or polymers. | Models using Periodic Table Trends niilmuniversity.ac.in | Faster identification of high-performance materials. |

Unexplored Biological Targets and Mechanisms for this compound

The core structure of this compound is present in molecules known to interact with several biological targets, suggesting a rich polypharmacology that remains to be fully explored. Derivatives have shown potent activity as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2), which are important targets in oncology. mdpi.com Structurally related quinazoline compounds have also been identified as inhibitors of the epidermal growth factor receptor (EGFR) and CDK2. nih.govniph.go.jp Beyond kinases, a similar compound, 4-(pyridin-4-ylmethoxy)aniline, has demonstrated antibacterial effects, possibly through the inhibition of folic acid synthesis. researchgate.net

Given the promiscuity of kinase inhibitors, a significant future research direction is the unbiased and comprehensive mapping of the target landscape of this compound and its derivatives. Chemical proteomics has emerged as a powerful technology for this purpose. tum.de Techniques such as Kinobeads, which use affinity chromatography to pull down kinases from cell lysates, can identify both the intended targets and unexpected off-targets of a small molecule inhibitor. nih.govresearchgate.net This approach allows for a broad, unbiased screen against hundreds of kinases simultaneously, providing a detailed selectivity profile. nih.gov Identifying this "target landscape" is crucial for understanding a compound's mechanism of action, predicting potential side effects, and discovering new therapeutic applications.

| Known Targets of Related Compounds | Therapeutic Area | Reference |

|---|---|---|

| FLT3 / CDK2 | Oncology | mdpi.com |

| EGFR | Oncology | nih.gov |

| Bacterial Folic Acid Synthesis | Infectious Disease | researchgate.net |

| GABAA Receptor | Neurology | doi.org |

Development of Advanced Analytical and Biophysical Techniques for this compound Research

Thorough characterization of this compound and its interactions with biological systems requires the application of advanced analytical and biophysical methods.

Advanced Analytical Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. The presence of a fluorine atom makes ¹⁹F NMR a particularly powerful tool. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, which simplifies spectral interpretation and provides detailed information about the local electronic environment. thermofisher.com Advanced, nonselective 2D NMR experiments that correlate ¹⁹F with ¹H and ¹³C can elucidate the complete structure of fluorinated molecules even in complex mixtures. fluorine1.runih.gov These methods, combined with mass spectrometry, provide definitive structural confirmation and are essential for quality control in synthesis and metabolism studies.

Advanced Biophysical Techniques: To explore interactions with potential protein targets like kinases, label-free biophysical techniques are critical for providing quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures real-time binding events between a ligand immobilized on a sensor surface and an analyte in solution. springernature.comresearchgate.net It is highly sensitive and provides detailed kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the binding affinity (K₋) can be calculated. nih.gov This makes it an invaluable tool for screening compound libraries and characterizing protein-ligand interactions. springernature.comnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. science.gov This allows for the determination of not only the binding affinity (K₋) but also the key thermodynamic parameters of the interaction: enthalpy (ΔH) and entropy (ΔS). researchgate.net This information provides deep insight into the driving forces of the binding event (e.g., hydrogen bonding, hydrophobic interactions), which is crucial for rational drug design and lead optimization.

| Technique | Type | Primary Application | Key Information Provided |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Analytical | Structural Elucidation & Purity | Fluorine environment, C-F coupling constants, structural confirmation. thermofisher.comfluorine1.ru |

| Surface Plasmon Resonance (SPR) | Biophysical | Interaction Analysis | Binding affinity (K₋), association/dissociation kinetics (kₐ, kₑ). nih.gov |

| Isothermal Titration Calorimetry (ITC) | Biophysical | Interaction Analysis | Binding affinity (K₋), enthalpy (ΔH), entropy (ΔS). researchgate.net |

| Chemical Proteomics | Analytical/Biophysical | Target Identification | Unbiased identification of on-target and off-target proteins. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-(pyridin-4-ylmethoxy)aniline, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is common:

Coupling : React 5-fluoro-2-hydroxyaniline with pyridin-4-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Factors :

- Excess pyridin-4-ylmethyl chloride improves coupling efficiency .

- Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Yield Data :

| Step | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMF | 80 | 65–75 |

| 2 | Hex/EA | RT | 85–90 |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- NMR :

- ¹H NMR : Pyridine protons resonate at δ 8.5–8.7 ppm (doublet, J = 5.5 Hz); aniline NH₂ appears as a broad singlet at δ 5.2–5.5 ppm .

- ¹⁹F NMR : Single peak near δ -115 ppm (vs. CFCl₃) confirms the fluorine substituent’s position .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- pH Sensitivity :

- Stable in neutral conditions (pH 6–8).

- Degrades in acidic media (pH < 4) via hydrolysis of the ether bond; in basic media (pH > 10), NH₂ deprotonation occurs .

- Thermal Stability :

- Decomposes above 200°C (TGA data). Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. How does the electronic nature of the pyridinylmethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing pyridine ring activates the aniline’s para position for electrophilic substitution.

- Case Study : Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(PPh₃)₄, Na₂CO₃, 80°C) due to enhanced electrophilicity at the fluorine-adjacent carbon .

- Contradiction : Some studies report reduced reactivity when steric hindrance from the pyridinyl group dominates .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Docking Studies :

- Molecular dynamics simulations (AutoDock Vina) show strong π-π stacking between the pyridine ring and kinase active sites (e.g., EGFR, ΔG = –9.2 kcal/mol) .

- Free energy perturbation (FEP) calculations highlight fluorine’s role in enhancing binding via halogen bonds .

Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Experimental Design :

Dose-Response Curves : Test across concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293, RAW264.7).

Pathway Analysis : Use RNA-seq to identify differentially expressed genes linked to NF-κB or COX-2 pathways .

- Data Conflict : Cytotoxicity at >50 µM may mask anti-inflammatory effects at lower doses. Normalize to cell viability assays (MTT/CCK-8) .

Methodological Guidelines

Q. What strategies minimize byproduct formation during scale-up synthesis?

- Process Optimization :

- Use flow chemistry for controlled mixing and heat transfer (residence time < 2 min, 70°C) .

- Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

- Byproduct Analysis :

| Byproduct | Source | Mitigation |

|---|---|---|

| Di-ether adduct | Overalkylation | Limit chloride excess |

| Quinone impurity | Oxidation of NH₂ group | Use antioxidant (BHT) |

Q. How to design SAR studies for derivatives of this compound?

- Core Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.